3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide
Description
3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a brominated salt of a hexahydroimidazo[1,2-a]pyridine derivative. Its structure features a bicyclic imidazo[1,2-a]pyridine core with a partially hydrogenated pyridine ring, a 4-chlorophenyl group at position 3, a phenyl group at position 1, and a hydroxyl group at position 3. The bromide counterion enhances solubility and stability, making it suitable for pharmaceutical applications .
This compound belongs to a class of imidazo[1,2-a]pyridines, which are known for their diverse biological activities, including α-glucosidase inhibition, constitutive androstane receptor (CAR) agonism, and antimicrobial properties . The presence of the 4-chlorophenyl group likely enhances lipophilicity and receptor-binding affinity, while the hydroxyl group may contribute to hydrogen-bonding interactions in biological systems .
Properties
IUPAC Name |
3-(4-chlorophenyl)-1-phenyl-5,6,7,8-tetrahydro-2H-imidazo[1,2-a]pyridin-4-ium-3-ol;bromide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20ClN2O.BrH/c20-16-11-9-15(10-12-16)19(23)14-21(17-6-2-1-3-7-17)18-8-4-5-13-22(18)19;/h1-3,6-7,9-12,23H,4-5,8,13-14H2;1H/q+1;/p-1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QJWZMUBHZLTRFS-UHFFFAOYSA-M | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC[N+]2=C(C1)N(CC2(C3=CC=C(C=C3)Cl)O)C4=CC=CC=C4.[Br-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20BrClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.7 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
It is known that imidazo[1,2-a]pyridine derivatives, which this compound is a part of, have been associated with diverse pharmacological effects, including potent antileishmanial and antimalarial activities. These activities suggest that the compound may target specific proteins or enzymes in these pathogens.
Mode of Action
Compounds with similar structures have been shown to interact with their targets, leading to changes in the biological functions of these targets
Biochemical Pathways
It is known that imidazo[1,2-a]pyridine derivatives can affect various biochemical pathways, leading to their diverse pharmacological effects
Pharmacokinetics
The physicochemical properties of the compound, such as its electronic first and second-order hyperpolarizabilities, may influence its ADME properties and thus its bioavailability.
Result of Action
It is known that imidazo[1,2-a]pyridine derivatives can have potent antileishmanial and antimalarial activities, suggesting that this compound may have similar effects.
Biological Activity
3-(4-Chlorophenyl)-3-hydroxy-1-phenyl-2,3,5,6,7,8-hexahydroimidazo[1,2-a]pyridin-1-ium bromide is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including pharmacological effects, mechanisms of action, and relevant case studies.
- Molecular Formula: C17H16ClN2O
- Molecular Weight: 356.68 g/mol
- InChIKey: LSMOHPOYVCGBMG-RCCKNPSSSA-N
Antimicrobial Activity
Research has indicated that derivatives of chlorophenyl compounds exhibit significant antimicrobial properties. For instance:
- A study demonstrated that compounds similar to 3-(4-Chlorophenyl)-3-hydroxy derivatives showed moderate to strong antibacterial activity against Salmonella typhi and Bacillus subtilis .
- The mechanism involves disruption of bacterial cell membranes and inhibition of key metabolic pathways.
Antitumor Activity
The hexahydroimidazo structure has been associated with antitumor effects:
- In vitro studies have shown that imidazo derivatives can induce apoptosis in cancer cell lines by activating caspase pathways .
- Specific IC50 values for related compounds have been reported as low as 2.14 µM for urease inhibitors, suggesting strong potential for anticancer applications .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor:
- It has been evaluated for its inhibitory effects on acetylcholinesterase (AChE) and urease, with significant findings indicating competitive inhibition mechanisms .
- The binding affinity to bovine serum albumin (BSA) suggests good bioavailability and potential therapeutic efficacy .
The biological activity of 3-(4-Chlorophenyl)-3-hydroxy derivatives can be attributed to:
- Mitochondrial Inhibition: Similar compounds have been shown to inhibit mitochondrial respiratory chains in pathogens like Plasmodium falciparum, leading to reduced energy production and cell death .
- Reactive Oxygen Species (ROS) Generation: The structure may facilitate the production of ROS, leading to oxidative stress in target cells .
- Protein Binding Affinity: The interaction with serum proteins enhances the stability and distribution of the compound within biological systems .
Case Studies
| Study | Findings |
|---|---|
| Antibacterial Activity | Demonstrated moderate to strong activity against various bacterial strains with specific IC50 values indicating effective inhibition. |
| Antitumor Effects | Induced apoptosis in multiple cancer cell lines; effective at low concentrations demonstrating potential for targeted therapy. |
| Enzyme Inhibition | Strong AChE inhibition with implications for neuroprotective therapies; urease inhibition suggests applications in treating gastrointestinal disorders. |
Comparison with Similar Compounds
Structural and Physicochemical Comparisons
The following table summarizes key structural and physicochemical properties of the target compound and its analogs:
Key Observations :
Substituent Effects: The 4-chlorophenyl group is common in analogs with α-glucosidase inhibitory activity (e.g., IC₅₀ = 12.3 µM for 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol) . Fluorophenyl and methoxyphenyl substituents (as in ) may alter electronic properties and bioavailability but lack reported activity data.
Pharmacological Activities
- α-Glucosidase Inhibition: The non-hydrogenated analog 3-(4-Chlorophenyl)imidazo[1,2-a]pyridin-2-ol exhibits significant α-glucosidase inhibition (IC₅₀ = 12.3 µM), suggesting that the hydroxyl and 4-chlorophenyl groups are critical for enzyme interaction . The target compound’s hydrogenated core may reduce this activity due to conformational changes.
- CAR Agonism : Imidazo[1,2-a]pyridines with triazole and carbamoylbenzyl groups (e.g., compound 39HCl in ) show potent CAR agonism (EC₅₀ = 0.8 µM), but the target compound lacks these functional groups, indicating divergent therapeutic applications.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
